2-Deuterioethenylbenzene

Catalog No.
S1523743
CAS No.
21370-59-2
M.F
C8H8
M. Wt
105.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Deuterioethenylbenzene

CAS Number

21370-59-2

Product Name

2-Deuterioethenylbenzene

IUPAC Name

2-deuterioethenylbenzene

Molecular Formula

C8H8

Molecular Weight

105.15 g/mol

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D

InChI Key

PPBRXRYQALVLMV-MICDWDOJSA-N

SMILES

C=CC1=CC=CC=C1

Synonyms

(1Z)-Ethenyl-2-d-benzene; (Z)-Styrene-β-d; (Z)-β-Deuteriostyrene; cis-1-Phenyl-ethylene-2-d; cis-Styrene-β-d; cis-β-Deuteriostyrene; β-cis-Deuterostyrene;

Canonical SMILES

C=CC1=CC=CC=C1

Isomeric SMILES

[2H]C=CC1=CC=CC=C1

Synthesis:

-Deuterioethenylbenzene (C6H5CH=CH-D) is a deuterated aromatic molecule, where one of the hydrogen atoms on the vinyl group is replaced with a deuterium atom. It can be synthesized through various methods, including:

  • Heck reaction: This method involves the reaction of a vinyl iodide with a palladium catalyst and a deuterium source, such as deuterium gas (D2) or deuterium oxide (D2O).
  • Stille coupling: This reaction involves the coupling of a vinyl triflate with a deuterated benzene derivative using a palladium catalyst.

These methods allow for the selective deuteration of the desired vinyl position, making 2-deuterioethenylbenzene a valuable tool for various scientific studies.

Applications in Spectroscopy:

The presence of the deuterium atom in 2-deuterioethenylbenzene offers several advantages in spectroscopic techniques:

  • NMR spectroscopy: Deuterium has a different spin state compared to hydrogen, leading to a distinct signal in nuclear magnetic resonance (NMR) spectroscopy. This allows for better differentiation of the signals from the vinyl group and other protons in the molecule, aiding in structural characterization.
  • Infrared spectroscopy: The C-D bond in 2-deuterioethenylbenzene vibrates at a different frequency compared to the C-H bond. This difference can be observed in infrared (IR) spectroscopy, providing additional information about the molecule's structure and dynamics.

By selectively replacing hydrogen with deuterium, scientists can gain valuable insights into the structure, dynamics, and interactions of 2-deuterioethenylbenzene and related molecules using various spectroscopic techniques.

Applications in Material Science:

-Deuterioethenylbenzene can be used as a building block in the synthesis of various functional materials. For example, it can be incorporated into polymers to:

  • Modify physical properties: The presence of deuterium can subtly alter the material's properties, such as its mechanical strength, thermal stability, or electrical conductivity.
  • Probe material dynamics: Deuterium labeling allows researchers to study the movement and interactions of polymer chains using techniques like neutron scattering, providing insights into the material's behavior at the molecular level.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2024-04-14
Lee et al. Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre. Nature Chemistry, doi: 10.1038/nchem.2861, published online 2 October 2017
Dong et al. Manganese-catalysed divergent silylation of alkenes. Nature Chemistry, doi: 10.1038/s41557-020-00589-8, published online 14 December 2020

Explore Compound Types